7-Benzyl-9-hydroxy-9-methyl-3lambda6-thia-7-azabicyclo[3.3.1]nonane-3,3-dione

Purity Reproducibility Analytical Chemistry

7-Benzyl-9-hydroxy-9-methyl-3lambda6-thia-7-azabicyclo[3.3.1]nonane-3,3-dione (CAS 1823465-42-4) is a chiral, polycyclic sulfone building block belonging to the 3-thia-7-azabicyclo[3.3.1]nonane class. The molecule features a rigid bicyclic core with a sulfone (3,3-dioxide), a tertiary alcohol at C9, a methyl substituent at C9, and an N-benzyl group, yielding a molecular formula of C15H21NO3S and a molecular weight of 295.40 g/mol.

Molecular Formula C15H21NO3S
Molecular Weight 295.4 g/mol
Cat. No. B13220443
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Benzyl-9-hydroxy-9-methyl-3lambda6-thia-7-azabicyclo[3.3.1]nonane-3,3-dione
Molecular FormulaC15H21NO3S
Molecular Weight295.4 g/mol
Structural Identifiers
SMILESCC1(C2CN(CC1CS(=O)(=O)C2)CC3=CC=CC=C3)O
InChIInChI=1S/C15H21NO3S/c1-15(17)13-8-16(7-12-5-3-2-4-6-12)9-14(15)11-20(18,19)10-13/h2-6,13-14,17H,7-11H2,1H3
InChIKeyNNLPUKDCHXEJSD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7-Benzyl-9-hydroxy-9-methyl-3lambda6-thia-7-azabicyclo[3.3.1]nonane-3,3-dione: A Definitive Guide for Scientific Procurement


7-Benzyl-9-hydroxy-9-methyl-3lambda6-thia-7-azabicyclo[3.3.1]nonane-3,3-dione (CAS 1823465-42-4) is a chiral, polycyclic sulfone building block belonging to the 3-thia-7-azabicyclo[3.3.1]nonane class. The molecule features a rigid bicyclic core with a sulfone (3,3-dioxide), a tertiary alcohol at C9, a methyl substituent at C9, and an N-benzyl group, yielding a molecular formula of C15H21NO3S and a molecular weight of 295.40 g/mol . It is supplied as a research chemical with a typical purity of 97–98% and is primarily employed as a synthetic intermediate or as a reference standard in medicinal chemistry programs targeting ion channels, HSP90, or other therapeutically relevant targets [1].

Why 7-Benzyl-9-hydroxy-9-methyl-3lambda6-thia-7-azabicyclo[3.3.1]nonane-3,3-dione Cannot Be Replaced by a Generic Analogue


Within the 3-thia-7-azabicyclo[3.3.1]nonane family, seemingly minor structural modifications profoundly alter physicochemical properties and biological readouts. The presence or absence of the C9 methyl group, the oxidation state of the ring sulfur, and the stereochemistry at C9 each govern conformational preference, metabolic stability, and target engagement [1]. Compounds lacking the 9-methyl substituent (e.g., CAS 1690364-43-2) exhibit different lipophilicity, potentially reduced metabolic stability, and distinct receptor-binding kinetics compared to the 9-methyl-bearing target compound . Consequently, direct substitution without re-validation risks irreproducible pharmacology, erroneous SAR conclusions, and wasted procurement expenditure. The quantitative evidence below substantiates precisely where differentiation resides.

Quantitative Differentiation Evidence for 7-Benzyl-9-hydroxy-9-methyl-3lambda6-thia-7-azabicyclo[3.3.1]nonane-3,3-dione


Enhanced Purity Reduces Experimental Variability Relative to Generic Analogues

The target compound is consistently supplied at 97–98% purity , whereas the closely related 9‑des‑methyl analogue (CAS 1690364‑43‑2) is typically listed at 95% purity by multiple vendors . Higher initial purity minimizes the impact of unidentified impurities on biological assays and reduces the need for costly re‑purification.

Purity Reproducibility Analytical Chemistry

Lower Measured LogP Confers Superior Aqueous Compatibility vs. More Lipophilic Analogues

The experimentally derived LogP of the target compound is 0.914 , indicating balanced hydrophilicity/lipophilicity. Although no direct head‑to‑head measurement for the 9‑des‑methyl analog is available, the removal of the polar hydroxyl group would be expected to increase LogP by approximately 0.5–1.0 units based on fragment‑based calculations (class‑level inference). The lower LogP value suggests improved aqueous solubility and reduced non‑specific protein binding, which are critical for in vitro assay performance.

Lipophilicity LogP Drug-likeness

TPSA Value Within Optimal Range for CNS Penetration vs. More Polar Congeners

The topological polar surface area (TPSA) of the target compound is 57.61 Ų . This value lies below the widely recognized threshold of ~90 Ų for predicting passive blood‑brain barrier penetration, whereas 9‑hydroxy‑only analogues (lacking the methyl group) would be expected to exhibit marginally higher TPSA due to increased hydrogen‑bond donor capability (class‑level inference). The measured TPSA positions the compound favorably for CNS‑targeted chemical probes.

TPSA CNS permeability Drug design

Racemic‑Free Defined Stereochemistry Ensures Reproducible Pharmacological Activity

The target compound is offered as the single relative stereoisomer rel‑(1R,5S,9s) , whereas many generic 3‑thia‑7‑azabicyclo[3.3.1]nonane intermediates are supplied as racemic mixtures or as unspecified diastereomer blends. In the antiarrhythmic patent literature, the 9‑hydroxy stereochemistry is known to be a critical determinant of biological activity [1]. Procurement of a defined stereoisomer eliminates the confounding variable of mixed enantiomeric/diastereomeric pharmacology.

Stereochemistry Enantiomeric purity Reproducibility

Optimal Research and Industrial Application Scenarios for 7-Benzyl-9-hydroxy-9-methyl-3lambda6-thia-7-azabicyclo[3.3.1]nonane-3,3-dione


Medicinal Chemistry: Lead Optimization for Antiarrhythmic and 5‑HT3‑Related Indications

The defined stereochemistry and consistent purity (97–98%) make the target compound the preferred choice for SAR exploration of 3‑thia‑7‑azabicyclo[3.3.1]nonane‑based antiarrhythmic agents, as originally disclosed in US 4,581,361 [1]. The methyl group at C9 may modulate metabolic stability and receptor off‑rates, enabling medicinal chemists to probe structure‑activity relationships with greater confidence than when using racemic or des‑methyl analogues.

Biochemical Assay Development: Minimizing Non‑Specific Binding and Aggregation

With a measured LogP of 0.914 and TPSA of 57.61 Ų , the compound is predicted to exhibit low non‑specific protein binding and reduced aggregation propensity compared to more lipophilic analogues. This makes it suitable for high‑throughput screening assays where false‑positive hits arising from colloidal aggregation must be minimized.

Chemical Biology: CNS‑Penetrant Probe Design

The TPSA value below 60 Ų suggests the compound may passively cross the blood‑brain barrier . Researchers developing CNS‑targeted chemical probes can therefore prioritize this scaffold over more polar congeners, potentially reducing the need for structural modifications that compromise target affinity.

Reference Standard for Analytical Method Development

The high batch‑to‑batch purity (97–98%) and well‑defined stereochemistry support the use of this compound as a certified reference standard for HPLC, LC‑MS, and NMR method validation in quality control laboratories, ensuring accurate quantification of related substances in pharmaceutical development.

Quote Request

Request a Quote for 7-Benzyl-9-hydroxy-9-methyl-3lambda6-thia-7-azabicyclo[3.3.1]nonane-3,3-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.